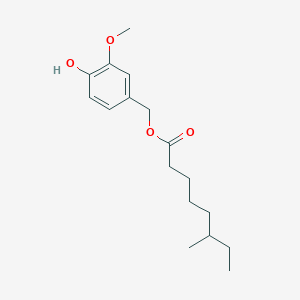
(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate is an organic compound with the molecular formula C17H26O4. This compound is known for its unique chemical structure, which includes a phenolic hydroxyl group and a methoxy group attached to a benzene ring, as well as a methyl ester group attached to a long aliphatic chain. This combination of functional groups makes it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate typically involves the esterification of (4-Hydroxy-3-methoxyphenyl)methanol with 6-methyloctanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the formulation of fragrances and flavoring agents due to its pleasant aroma .
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetone
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-3-methoxycinnamic acid
Uniqueness
(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate is unique due to its combination of a phenolic hydroxyl group, a methoxy group, and a long aliphatic ester chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
906465-20-1 |
|---|---|
Fórmula molecular |
C17H26O4 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(4-hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate |
InChI |
InChI=1S/C17H26O4/c1-4-13(2)7-5-6-8-17(19)21-12-14-9-10-15(18)16(11-14)20-3/h9-11,13,18H,4-8,12H2,1-3H3 |
Clave InChI |
MWYGQCVRZZEZFA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)

![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
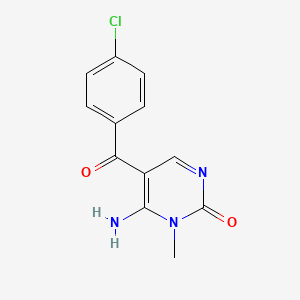


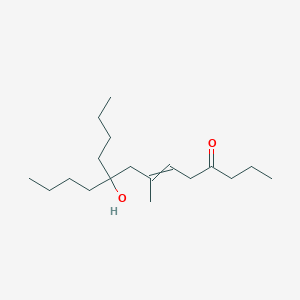
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
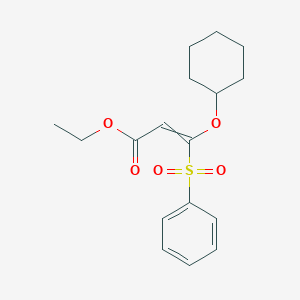
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
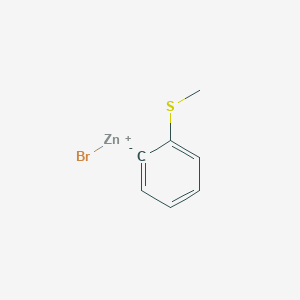
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
